molecular formula C5H10FNO2S B14382502 L-Cysteine, S-(2-fluoroethyl)- CAS No. 88169-59-9

L-Cysteine, S-(2-fluoroethyl)-

Cat. No.: B14382502
CAS No.: 88169-59-9
M. Wt: 167.20 g/mol
InChI Key: KYRATRJNCYQUDD-BYPYZUCNSA-N
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Description

L-Cysteine, S-(2-fluoroethyl)-: is a fluorinated amino acid derivative. It is structurally similar to L-cysteine, with the addition of a 2-fluoroethyl group attached to the sulfur atom. This modification introduces unique chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Cysteine, S-(2-fluoroethyl)- typically involves the reaction of L-cysteine with 2-fluoroethyl halides under controlled conditions. The reaction is carried out in an aqueous or organic solvent, often with the presence of a base to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of L-Cysteine, S-(2-fluoroethyl)- can be achieved through similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .

Chemical Reactions Analysis

Types of Reactions: L-Cysteine, S-(2-fluoroethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

L-Cysteine, S-(2-fluoroethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Incorporated into proteins to study protein structure and function using techniques like 19F NMR spectroscopy.

    Medicine: Potential use in drug development and as a probe for imaging studies.

    Industry: Utilized in the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of L-Cysteine, S-(2-fluoroethyl)- involves its incorporation into proteins and other biomolecules. The fluorine atom provides unique properties, such as increased stability and altered reactivity. This can affect the protein’s structure and function, making it a valuable tool for studying biological processes .

Comparison with Similar Compounds

Uniqueness: L-Cysteine, S-(2-fluoroethyl)- is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity or stability, such as in 19F NMR spectroscopy and drug development .

Properties

CAS No.

88169-59-9

Molecular Formula

C5H10FNO2S

Molecular Weight

167.20 g/mol

IUPAC Name

(2R)-2-amino-3-(2-fluoroethylsulfanyl)propanoic acid

InChI

InChI=1S/C5H10FNO2S/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,7H2,(H,8,9)/t4-/m0/s1

InChI Key

KYRATRJNCYQUDD-BYPYZUCNSA-N

Isomeric SMILES

C(CSC[C@@H](C(=O)O)N)F

Canonical SMILES

C(CSCC(C(=O)O)N)F

Origin of Product

United States

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